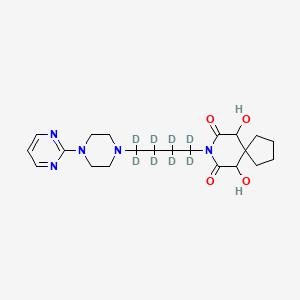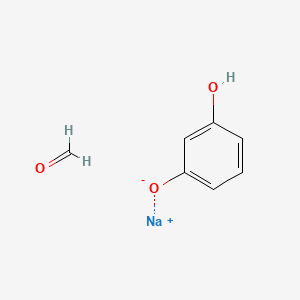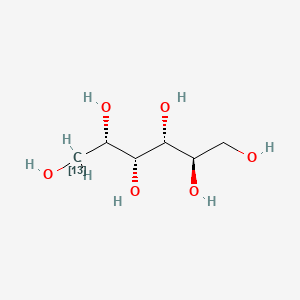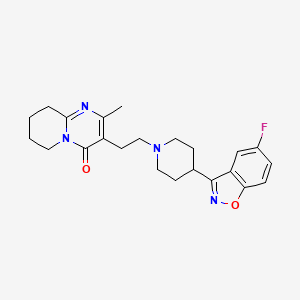
5-Fluororisperidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluororisperidone: is a fluorinated derivative of risperidone, a well-known antipsychotic medication. The compound has the molecular formula C23H27FN4O2 and a molecular weight of 410.48 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Fluororisperidone can be synthesized by reacting 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in an environmentally friendly basic aqueous solution or suspension . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process would likely involve large-scale reactions under controlled conditions to ensure purity and yield. The use of high-quality reagents and optimized reaction parameters would be crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions: 5-Fluororisperidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated analogs.
Scientific Research Applications
Chemistry: 5-Fluororisperidone is used as a reference standard in analytical chemistry to detect and quantify impurities in risperidone formulations . It helps ensure the quality and safety of pharmaceutical products.
Biology: The compound’s interactions with biological systems are studied to understand its pharmacokinetics and potential effects on various biological pathways.
Medicine: While not used therapeutically, this compound’s role as an impurity in risperidone formulations is crucial for ensuring the safety and efficacy of the medication.
Industry: In the pharmaceutical industry, this compound is used in quality control processes to monitor and control the purity of risperidone products .
Mechanism of Action
The mechanism of action of 5-Fluororisperidone is not well-documented, as it is primarily studied as an impurity. its parent compound, risperidone, exerts its effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors. It is likely that this compound interacts with similar molecular targets, though its specific pathways and effects require further research .
Comparison with Similar Compounds
Risperidone: The parent compound, widely used as an antipsychotic medication.
6-Methylrisperidone: Another impurity in risperidone formulations.
9-Hydroxyrisperidone: A metabolite of risperidone with similar pharmacological properties.
Uniqueness: 5-Fluororisperidone is unique due to the presence of a fluorine atom, which can significantly alter its chemical and biological properties. Fluorination often enhances the metabolic stability and binding affinity of compounds, making this compound an interesting subject for further research .
Properties
IUPAC Name |
3-[2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-14-17(24)5-6-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIYHYADOBEXLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199589-74-6 |
Source


|
| Record name | 5-Fluororisperidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199589746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-FLUORORISPERIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK7A3TF01W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

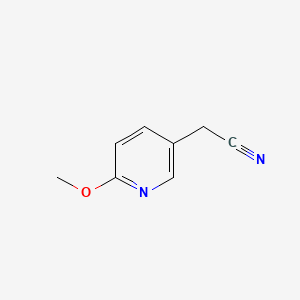
![D-[4-13C]Galactose](/img/structure/B583689.png)
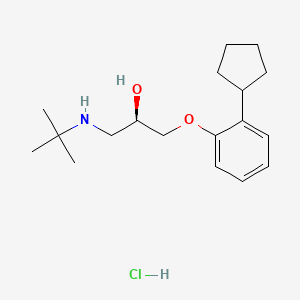
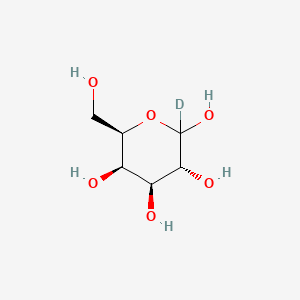
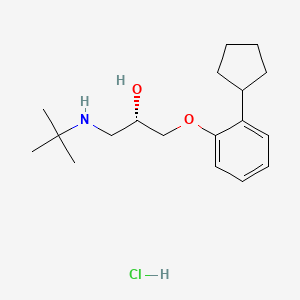

![2H-5,8-Methanocyclohepta[d][1,3]thiazole](/img/structure/B583700.png)
